molecular formula C12H14N2O3 B8229104 Ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate

Ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate

Cat. No.: B8229104
M. Wt: 234.25 g/mol
InChI Key: RBOHCEVYPSQUPJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate typically involves multi-step reactions. One common method starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives . The reaction conditions often include heating under reflux and subsequent purification steps.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the pyridine moiety’s electronic properties contribute to its binding affinity and selectivity towards biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2-oxo-4-(pyridin-3-yl)pyrrolidine-3-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a pyridine moiety. This structure provides a distinct pharmacophore that can interact with biological targets in ways that similar compounds may not, offering potential advantages in drug design and development .

Properties

IUPAC Name

ethyl 2-oxo-4-pyridin-3-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-12(16)10-9(7-14-11(10)15)8-4-3-5-13-6-8/h3-6,9-10H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOHCEVYPSQUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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